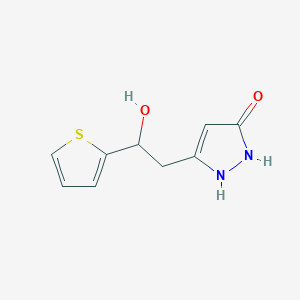

5-(2-Hydroxy-2-thiophen-2-ylethyl)-1,2-dihydropyrazol-3-one

Description

5-(2-Hydroxy-2-thiophen-2-ylethyl)-1,2-dihydropyrazol-3-one is a pyrazolone derivative characterized by a thiophene-substituted hydroxyethyl group at position 5 of the pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The substitution pattern on the pyrazolone core significantly influences physicochemical properties, reactivity, and biological activity.

Properties

CAS No. |

95060-78-9 |

|---|---|

Molecular Formula |

C9H10N2O2S |

Molecular Weight |

210.26 g/mol |

IUPAC Name |

5-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C9H10N2O2S/c12-7(8-2-1-3-14-8)4-6-5-9(13)11-10-6/h1-3,5,7,12H,4H2,(H2,10,11,13) |

InChI Key |

NRBIICTXCCEXLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(CC2=CC(=O)NN2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The pyrazolone ring can be reduced to form a pyrazolidinone.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

Oxidation: Formation of 5-(2-Oxo-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one.

Reduction: Formation of 5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazolidin-3-one.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential anti-inflammatory and analgesic properties.

Industry: Utilized in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate. The hydroxyethyl group can form hydrogen bonds with active site residues, enhancing binding affinity. The thiophene ring contributes to the compound’s overall stability and electronic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazolone derivatives:

Key Observations :

- Hydrogen Bonding : The hydroxyethyl-thiophene moiety may facilitate intramolecular hydrogen bonding, stabilizing specific tautomeric forms (similar to hydroxypyrazoles in ).

- Thermal Stability : Melting points for pyrazolone derivatives vary widely; the absence of data for the target compound suggests further experimental characterization is needed.

Biological Activity

5-(2-Hydroxy-2-thiophen-2-ylethyl)-1,2-dihydropyrazol-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydropyrazolone core substituted with a thiophene ring and a hydroxyl group. Its molecular formula is , and it has a molecular weight of 224.28 g/mol. The presence of the thiophene ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

- Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Antimicrobial Properties : The presence of the thiophene moiety may contribute to antimicrobial activity against various pathogens.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related pyrazole compounds, providing insights into their effects and potential therapeutic applications.

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | Antioxidant | 10.5 | Free radical scavenging |

| 1,5-Diaryl pyrazole derivatives | COX-2 inhibition | 0.781 | Enzyme inhibition |

| 5-(2-Hydroxyphenyl)-3-methylpyrazole | Antimicrobial | 20.0 | Disruption of microbial membranes |

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various pyrazole derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Case Study 2: Anti-inflammatory Activity

In a comparative study on COX inhibition, derivatives similar to this compound showed selective inhibition against COX-2 over COX-1. The selectivity index indicated that these compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial activity of thiophene-containing pyrazoles revealed that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.